Huhs015 is a novel compound identified as a potent inhibitor of prostate cancer antigen-1, also known as ALKBH3. This compound has garnered attention due to its potential therapeutic applications in treating prostate cancer. Prostate cancer antigen-1 is implicated in various cellular processes, including DNA repair and cell survival, making it a significant target for cancer therapies.
Huhs015 was developed through a series of synthetic modifications aimed at enhancing its bioavailability and efficacy. Research studies have demonstrated its effectiveness both in vitro and in vivo, particularly against prostate cancer cell lines.
Huhs015 falls under the category of small-molecule inhibitors specifically designed to target the prostate cancer antigen-1. It is classified as an alkylating agent due to its interactions with nucleic acids and proteins within cancer cells.
The synthesis of Huhs015 involves several key steps aimed at improving solubility and bioavailability.
The molecular structure of Huhs015 has been characterized using high-performance liquid chromatography and mass spectrometry techniques.
Huhs015 undergoes several chemical reactions that are crucial for its mechanism of action:
The mechanism through which Huhs015 exerts its anticancer effects involves:
Huhs015 exhibits several notable physical and chemical properties:
Huhs015 has significant potential applications in scientific research and therapeutic development:
Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3), is a DNA/RNA repair enzyme belonging to the α-ketoglutarate (αKG)-dependent dioxygenase family. It catalyzes the oxidative demethylation of cytotoxic alkylation adducts such as 1-methyladenine (1-meA) and 3-methylcytosine (3-meC) in nucleic acids. This repair function is hijacked by cancer cells to maintain genomic integrity and promote survival under metabolic stress [1] [4]. ALKBH3 is overexpressed across multiple aggressive solid tumors, where its enzymatic activity directly correlates with tumor progression, therapeutic resistance, and poor prognosis. In prostate adenocarcinoma, ALKBH3 supports apoptotic resistance and angiogenesis by modulating VEGF expression [6]. Similarly, in non-small cell lung cancer (NSCLC), ALKBH3 knockdown induces cell cycle arrest and senescence by upregulating p21WAF1/Cip1 and p27Kip1 [4]. Its dual role in DNA repair and cancer cell survival positions ALKBH3 as a high-value target for precision oncology.
Table 1: ALKBH3 Overexpression and Clinical Correlations in Solid Tumors
Cancer Type | Expression Level | Clinical Correlation | Functional Role |
---|---|---|---|
Prostate Cancer | High (93% of cases) | Prognostic marker; linked to castration resistance | Apoptotic resistance, VEGF-mediated angiogenesis |
Lung Adenocarcinoma | High | Predicts recurrence-free survival; higher in EGFR-mutant tumors | Cell cycle progression, evasion of senescence |
Pancreatic Cancer | High | Associated with advanced stage and poor postoperative survival | Suppression of apoptosis, tumor invasiveness |
Urothelial Carcinoma | Elevated | Promotes metastasis and DDR1 signaling | Cancer cell invasion and survival |
HUHS015 (C₁₉H₁₈N₄O; MW: 318.37 g/mol; CAS: 1453097-13-6) emerged from a rational drug design effort to target the ALKBH3 substrate-binding pocket. Initial screening identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a weak inhibitor. Structural optimization yielded HUHS015, featuring a 4-benzyl and 3-methyl substitution on the pyrazole core, enhancing its binding affinity to ALKBH3. Biochemical assays confirmed HUHS015 as a potent competitive inhibitor with an IC₅₀ of 0.67 μM against recombinant ALKBH3 [2] [3]. The compound exploits the enzyme’s dependence on αKG by sterically hindering cofactor access, thereby disrupting the demethylation cycle. Preclinical validation demonstrated HUHS015’s selectivity for ALKBH3 over other AlkB homologs (e.g., ALKBH2), reducing off-target effects [3]. Its mechanism extends beyond enzymatic inhibition: HUHS015 depletes cellular ALKBH3 levels, triggering synthetic lethality in tumors reliant on this repair pathway [5].
ALKBH3 overexpression is a hallmark of aggressive malignancies. In prostate cancer, ALKBH3 mRNA and protein levels are elevated in hormone-independent subtypes (e.g., DU145 cells), where it repairs DNA damage induced by androgen deprivation therapy [1] [6]. Clinically, ALKBH3 positivity in tumor biopsies correlates with higher Gleason scores, metastatic potential, and resistance to docetaxel [1] [8]. Beyond prostate cancer, ALKBH3 drives angiogenesis in pancreatic ductal adenocarcinoma (PDAC) by upregulating VEGF. Immunohistochemistry of PDAC patient samples revealed that high ALKBH3 expression predicts advanced TNM stage and reduced postoperative survival [6]. In lung adenocarcinoma, ALKBH3 levels are linked to EGFR mutations and defective DNA repair genes (e.g., BRCA2), making it a biomarker for tumors susceptible to ALKBH3-directed therapies [4] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2